molecular formula C13H8ClNO B6380700 3-Chloro-5-(3-cyanophenyl)phenol, 95% CAS No. 1261960-75-1

3-Chloro-5-(3-cyanophenyl)phenol, 95%

Cat. No. B6380700
CAS RN: 1261960-75-1
M. Wt: 229.66 g/mol
InChI Key: FPSHKIAAAUVLNN-UHFFFAOYSA-N
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Description

3-Chloro-5-(3-cyanophenyl)phenol, 95% (3-CPP) is a halogenated phenol compound that has a wide range of applications in scientific research. It is a derivative of phenol, which has been modified by the addition of a chlorine atom and a cyanophenyl group. 3-CPP has been found to have various biochemical and physiological effects, and has been studied for its potential applications in the fields of biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

3-Chloro-5-(3-cyanophenyl)phenol, 95% has been studied for its potential applications in the fields of biochemistry, pharmacology, and medicinal chemistry. In biochemistry, 3-Chloro-5-(3-cyanophenyl)phenol, 95% has been used as a probe for the detection of biological macromolecules, such as proteins, nucleic acids, and lipids. In pharmacology, 3-Chloro-5-(3-cyanophenyl)phenol, 95% has been used as a model compound for the study of drug metabolism and pharmacokinetics. In medicinal chemistry, 3-Chloro-5-(3-cyanophenyl)phenol, 95% has been used as a starting material for the synthesis of various drugs.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(3-cyanophenyl)phenol, 95% is not fully understood. However, it is believed that the chlorine atom and the cyanophenyl group of 3-Chloro-5-(3-cyanophenyl)phenol, 95% interact with the target molecule, resulting in a conformational change that alters the activity of the molecule. The exact mechanism of action is still under investigation.
Biochemical and Physiological Effects
3-Chloro-5-(3-cyanophenyl)phenol, 95% has been found to have various biochemical and physiological effects. It has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. 3-Chloro-5-(3-cyanophenyl)phenol, 95% has also been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 3-Chloro-5-(3-cyanophenyl)phenol, 95% has been found to have antioxidant, anti-inflammatory, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

3-Chloro-5-(3-cyanophenyl)phenol, 95% has several advantages for lab experiments. It is relatively inexpensive and readily available, and it is relatively stable under normal laboratory conditions. In addition, 3-Chloro-5-(3-cyanophenyl)phenol, 95% can be easily synthesized and purified using standard laboratory techniques. However, 3-Chloro-5-(3-cyanophenyl)phenol, 95% is also limited in its applications due to its low solubility in water and its potential to form toxic byproducts.

Future Directions

The potential applications of 3-Chloro-5-(3-cyanophenyl)phenol, 95% are still being explored. Future research could focus on the development of new synthesis methods to improve the purity of 3-Chloro-5-(3-cyanophenyl)phenol, 95%, as well as the development of new methods to increase its solubility in water. In addition, further research could be conducted to explore the potential applications of 3-Chloro-5-(3-cyanophenyl)phenol, 95% in biochemistry, pharmacology, and medicinal chemistry. Finally, further research could be conducted to explore the potential biochemical and physiological effects of 3-Chloro-5-(3-cyanophenyl)phenol, 95%, as well as its mechanism of action.

Synthesis Methods

3-Chloro-5-(3-cyanophenyl)phenol, 95% can be synthesized through the reaction of 5-chloro-2-hydroxybenzaldehyde and 3-cyano-4-methoxybenzaldehyde. This reaction is conducted in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a solvent, such as ethanol, to form a yellowish-green solution. The reaction is typically conducted at room temperature, and the product is purified by recrystallization. The purity of 3-Chloro-5-(3-cyanophenyl)phenol, 95% can be determined by thin-layer chromatography (TLC).

properties

IUPAC Name

3-(3-chloro-5-hydroxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO/c14-12-5-11(6-13(16)7-12)10-3-1-2-9(4-10)8-15/h1-7,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSHKIAAAUVLNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685850
Record name 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(3-cyanophenyl)phenol

CAS RN

1261960-75-1
Record name [1,1′-Biphenyl]-3-carbonitrile, 3′-chloro-5′-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261960-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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